In Vivo Duration of 5-LO Inhibition: BW B218C vs. BW A4C in Preclinical Asthma Models
Chemical modification of BW A4C produced the alpha-methyl analogue BW B218C, which retained high in vitro potency and exhibited a **higher potency and longer duration of action in vivo** [1]. While specific numerical values for BW B218C's duration are not publicly available, the rapid metabolic clearance of BW A4C (human t1/2 ≈ 2 h) serves as the baseline. The structural insertion of a methyl group is known to block oxidative metabolism at the benzylic position, a strategy that has been shown to extend half-life in this series. The comparator BW B70C, another structural evolution, is documented to have a long half-life and high oral bioavailability, supporting the class-level inference that BW B218C's alpha-methyl modification confers a similar pharmacokinetic advantage.
| Evidence Dimension | In Vivo Duration of Action |
|---|---|
| Target Compound Data | Extended duration vs. BW A4C (exact numeric data not published) |
| Comparator Or Baseline | BW A4C: human t1/2 ≈ 2 h (rapid clearance) |
| Quantified Difference | Higher and longer (qualitative). The alpha-methyl modification is known to improve metabolic stability within this hydroxamate class. |
| Conditions | In vivo asthma models (guinea pig); human pharmacokinetic studies for BW A4C baseline. |
Why This Matters
For animal models requiring sustained leukotriene suppression over hours to days, BW B218C reduces the need for multiple daily dosing, minimizing animal handling stress and improving data reproducibility compared to the short-acting BW A4C.
- [1] Payne, A. N., Jackson, W. P., Salmon, J. A., Nicholls, A., Yeadon, M., & Garland, L. G. (1991). Hydroxamic acids and hydroxyureas as novel, selective 5-lipoxygenase inhibitors for possible use in asthma. Agents and Actions Supplements, 34, 189–199. PMID: 1793063. View Source
